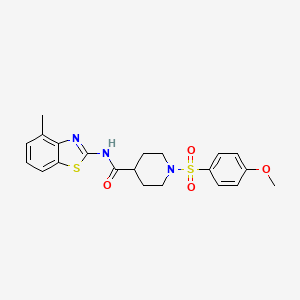

![molecular formula C7H4BrN3O B2969821 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CAS No. 1590409-73-6](/img/structure/B2969821.png)

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

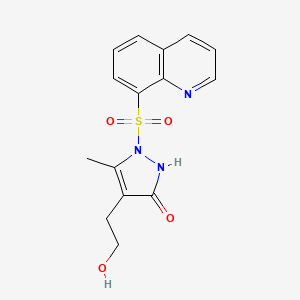

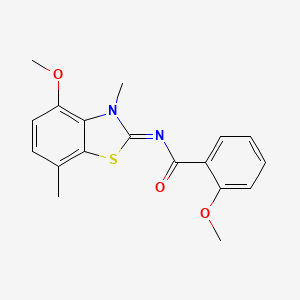

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a chemical compound with the CAS Number: 929074-45-3 . It has a molecular weight of 210.03 and its molecular formula is C7H4BrN3 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is 1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H . The SMILES representation is C1=CN=C2C(=CN=CC2=N1)Br .Physical And Chemical Properties Analysis

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is an off-white solid . It has a molecular weight of 210.03 and its molecular formula is C7H4BrN3 .科学的研究の応用

Synthesis and Physical Chemical Characterization

A study focused on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. This research highlighted the tuning of electronic properties through the introduction of different ligands, including bromo-containing species for the construction of polymetallic architectures. Although not directly mentioning "8-Bromopyrido[3,4-b]pyrazin-5(6H)-one," this research contextually suggests its relevance in synthesizing complex ligand structures for various applications, including organic light-emitting devices and biological labeling (Stagni et al., 2008).

Halogenation and Coupling Reactions

A significant contribution to the field comes from the synthesis involving halogenation and palladium-catalyzed coupling reactions. The study demonstrates the transformation of pyridopyrazines through deprotometalation-trapping reactions, leading to derivatives with potential antiproliferative activity and kinase inhibition. This work specifically includes "8-Bromopyrido[3,4-b]pyrazin-5(6H)-one" as a starting material, showcasing its utility in creating complex organic molecules with biological significance (Lassagne et al., 2018).

Organic Electronics and OLEDs

In the realm of organic electronics, research on pyrene-based organic semiconductors for OLED devices highlights the use of bromo substituents for designing novel functional materials. This study, while not directly referencing "8-Bromopyrido[3,4-b]pyrazin-5(6H)-one," illustrates the broader applicability of brominated compounds in developing advanced materials for electronic applications (Salunke et al., 2016).

Corrosion Inhibition

Another intriguing application is found in the field of corrosion inhibition. A study employing computational chemistry techniques explored the potential of pyrazine derivatives as corrosion inhibitors. The inclusion of brominated compounds in this research suggests the possibility of "8-Bromopyrido[3,4-b]pyrazin-5(6H)-one" or similar molecules serving as effective corrosion inhibitors for steel surfaces (Saha et al., 2016).

特性

IUPAC Name |

8-bromo-6H-pyrido[3,4-b]pyrazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTYPPCRDHQSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CNC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

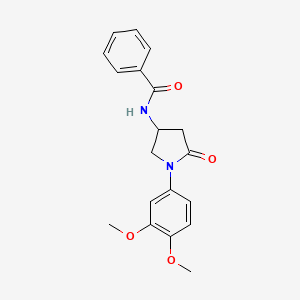

![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)

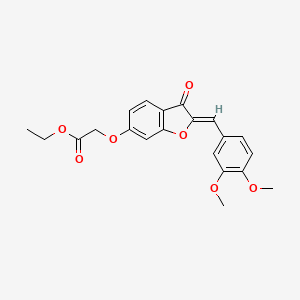

![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)

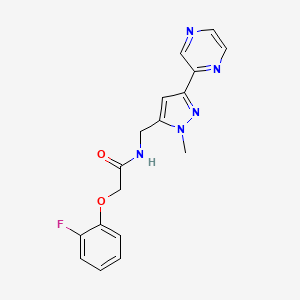

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)